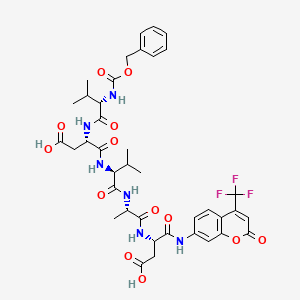

Z-Val-Asp-Val-Ala-Asp-AFC

概要

説明

Z-VDVAD-AFC (トリフルオロ酢酸塩): は、カスパーゼ-2に特異的に設計された蛍光基質です。 カスパーゼ-2による酵素的切断により、7-アミノ-4-トリフルオロメチルクマリンが放出され、その蛍光特性により定量することができます .

準備方法

合成経路と反応条件: : Z-VDVAD-AFC (トリフルオロ酢酸塩)の合成は、N-[(フェニルメトキシ)カルボニル]-L-バリル-L-α-アスパルチル-L-バリル-L-アラニル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-α-アスパラギンをトリフルオロ酢酸とカップリングさせることで行われます。 反応条件としては、通常、ギ酸を溶媒とし、1 mg/mlで溶解します .

工業生産方法: : Z-VDVAD-AFC (トリフルオロ酢酸塩)の工業生産方法は、あまり文書化されていません。 プロセスは、おそらく大規模なペプチド合成技術を伴い、続いて純度≥95%を実現するための精製工程が含まれます .

化学反応の分析

Enzymatic Cleavage Mechanism

Z-Val-Asp-Val-Ala-Asp-AFC is designed to undergo caspase-mediated hydrolysis at the Asp residue, releasing the fluorogenic 7-amino-4-trifluoromethylcoumarin (AFC) group. Key features include:

Reaction Equation:

Structural Specificity:

-

The Asp-Ala-Asp sequence is a recognition motif for caspase-2 .

-

Caspase-2 cleaves after the second Asp residue, liberating AFC, which emits fluorescence at 505 nm under 400 nm excitation .

Kinetic Properties:

While specific kinetic values (e.g.,

,

) are not provided in the sources, the substrate’s selectivity for caspase-2 over other caspases is well-documented .

Inhibition and Selectivity

This compound is distinct from inhibitors like Z-Val-Ala-Asp-FMK (a pan-caspase inhibitor) . Comparative analysis:

Research Findings

-

Caspase-2 Specificity: Z-VDVAD-AFC shows minimal cross-reactivity with caspase-3 or -7, making it a reliable tool for isolating caspase-2 activity in mixed enzyme environments .

-

Role in Autophagy Studies: Related compounds (e.g., Z-VAD-FMK) inhibit both caspases and calpain-like proteases, highlighting the interplay between apoptosis and autophagy pathways .

-

Structural Insights: The Asp-Ala-Asp motif’s conformation is critical for caspase-2 binding, as revealed by X-ray crystallography of analogous caspase-inhibitor complexes .

Synthetic and Storage Considerations

科学的研究の応用

Chemistry: : In chemistry, Z-VDVAD-AFC (trifluoroacetate salt) is used as a fluorogenic substrate to study the activity of caspase-2. Its fluorescence properties allow for the quantification of enzymatic activity .

Biology: : In biological research, this compound is utilized to investigate the role of caspase-2 in apoptosis and other cellular processes. It helps in understanding the mechanisms of cell death and the regulation of proteolytic pathways .

Medicine: : In medical research, Z-VDVAD-AFC (trifluoroacetate salt) is employed to study the involvement of caspase-2 in various diseases, including cancer and neurodegenerative disorders. It aids in the development of therapeutic strategies targeting caspase-2 .

Industry: : In the industrial sector, this compound is used in the development of diagnostic assays and screening tools for caspase-2 activity. Its fluorescence properties make it a valuable tool for high-throughput screening applications .

作用機序

メカニズム: : Z-VDVAD-AFC (トリフルオロ酢酸塩)は、カスパーゼ-2による酵素的切断によって作用を発揮します。 切断により、7-アミノ-4-トリフルオロメチルクマリンが放出され、その蛍光特性により定量することができます .

分子標的と経路: : Z-VDVAD-AFC (トリフルオロ酢酸塩)の主な分子標的は、カスパーゼ-2です。 この化合物は、この酵素によって特異的に切断されるように設計されており、さまざまな生物学的サンプルにおけるカスパーゼ-2活性を定量することができます .

類似化合物の比較

他の化合物との比較: : Z-VDVAD-AFC (トリフルオロ酢酸塩)は、カスパーゼ-2に対する特異性において独特です。 他の類似化合物には、カスパーゼ-1の蛍光基質であるZ-YVAD-AFC (トリフルオロ酢酸塩)などがあります .

類似化合物のリスト

類似化合物との比較

Comparison with Other Compounds: : Z-VDVAD-AFC (trifluoroacetate salt) is unique in its specificity for caspase-2. Other similar compounds include Z-YVAD-AFC (trifluoroacetate salt), which is a fluorogenic substrate for caspase-1 .

List of Similar Compounds

生物活性

Z-Val-Asp-Val-Ala-Asp-AFC (Z-VDVAD-AFC) is a fluorogenic substrate specifically designed for caspase-2, a cysteine protease involved in apoptosis and other cellular processes. This compound plays a critical role in biological research, particularly in understanding the mechanisms of cell death and the regulation of proteolytic pathways.

- Molecular Formula : C₃₈H₄₄F₃N₅O₁₂

- Molecular Weight : 862.3 g/mol

- CAS Number : 219138-08-6

- Purity : >96%

- Storage Conditions : -20 °C or below

Z-VDVAD-AFC functions through enzymatic cleavage by caspase-2. Upon cleavage, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence properties that can be quantified. The excitation/emission maxima for AFC are approximately 400 nm and 505 nm, respectively. This fluorescence allows researchers to measure caspase activity in various biological samples effectively.

Role in Apoptosis

Caspase-2 is implicated in the initiation and execution of apoptosis. Z-VDVAD-AFC is utilized to investigate the role of caspase-2 in apoptotic pathways, particularly its interactions with other apoptotic proteins such as DEFCAP and RAIDD. Research indicates that caspase-2 can be activated through the PIDDosome complex, which is essential for stress-induced apoptosis .

Case Studies and Research Findings

- Caspase Activation Mechanisms : Studies have shown that caspase-2 resides in mitochondria and is crucial for mediating stress-induced apoptosis. The use of Z-VDVAD-AFC has facilitated the understanding of how this enzyme interacts with various apoptotic stimuli .

- Fluorogenic Substrate Utilization : In experimental setups, Z-VDVAD-AFC has been employed to quantify caspase-2 activity in cell lysates subjected to apoptotic signals. The fluorescence output correlates with the degree of apoptosis, providing a reliable metric for researchers .

- Therapeutic Implications : The study of caspase-2 via Z-VDVAD-AFC has implications for therapeutic strategies targeting diseases such as cancer and neurodegenerative disorders. Understanding the role of this enzyme could lead to novel approaches in drug development aimed at modulating apoptotic pathways.

Comparative Analysis with Other Caspase Substrates

| Compound Name | Target Caspase | Molecular Weight | Fluorescent Product |

|---|---|---|---|

| This compound | Caspase-2 | 862.3 g/mol | 7-amino-4-trifluoromethylcoumarin |

| Z-Asp-Glu-Val-Asp-AFC | Caspase-3 | 821.24 g/mol | 7-amino-4-trifluoromethylcoumarin |

| Z-Val-Glu-Ile-Asp-AFC | Caspase-6 | 819.78 g/mol | 7-amino-4-trifluoromethylcoumarin |

This table illustrates that while Z-VDVAD-AFC shares similar fluorescent products with other caspase substrates, its specificity for caspase-2 distinguishes it from others like Z-DEVD-AFC (for caspase-3) and Z-VEID-AFC (for caspase-6).

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)/t20-,25-,26-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZXTAPKQMDZKT-UXAYAQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45F3N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。